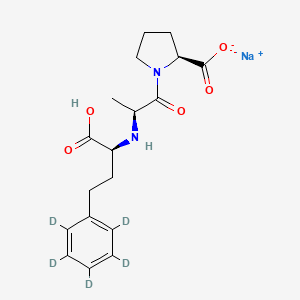

依那普利拉 D5 钠盐

描述

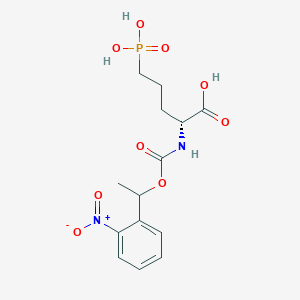

Enalaprilat D5 Sodium Salt is a labeled metabolite of Enalapril . It is an angiotensin-converting enzyme (ACE) inhibitor . The molecular formula is C18H18D5N2NaO5 and the molecular weight is 375.41 .

Molecular Structure Analysis

The molecular formula of Enalaprilat D5 Sodium Salt is C18H18D5N2NaO5 . The molecular weight is 375.41 . Further details about the molecular structure are not available in the search results.Chemical Reactions Analysis

Enalaprilat D5 Sodium Salt is an ACE inhibitor . It prevents the conversion of angiotensin I into angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .Physical And Chemical Properties Analysis

Enalaprilat D5 Sodium Salt has a molecular weight of 375.41 . The product format is neat . More specific physical and chemical properties are not provided in the search results.科学研究应用

Pharmacokinetic Studies

Enalaprilat-d5 Sodium Salt is used in pharmacokinetic studies. A method for the extraction and quantification of carvedilol, enalaprilat, and perindoprilat in 50 µL human plasma, using high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection was developed and validated . This validated analytical method lays the foundation for determining adherence in heart failure patients prescribed with carvedilol, enalapril, and perindopril .

Renal Blood Flow Regulation

Enalapril increases renal blood flow and decreases renal vascular resistance . This makes Enalaprilat-d5 Sodium Salt useful in research related to kidney function and blood flow.

Glomerular Filtration Rate Augmentation

Enalapril also augments the glomerular filtration rate in patients with a glomerular filtration rate less than 80 ml/min . This makes Enalaprilat-d5 Sodium Salt valuable in research related to kidney function and filtration.

Reduction of Left Ventricular Mass

Enalapril reduces left ventricular mass, and does not affect cardiac function or myocardial perfusion during exercise . This makes Enalaprilat-d5 Sodium Salt useful in research related to heart function and structure.

Internal Standards in LC–MS/MS

Enalaprilat-d5 Sodium Salt is used as an internal standard in LC–MS/MS . This helps in the accurate and precise measurement of other compounds in the sample.

作用机制

Target of Action

Enalaprilat-d5 Sodium Salt, also known as Enalaprilat D5 Sodium Salt, is a deuterated form of Enalaprilat . The primary target of Enalaprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in decreased vasoconstriction and reduced aldosterone secretion . This leads to a decrease in sodium and water reabsorption in the kidneys, thereby reducing blood volume and lowering blood pressure .

Action Environment

The stability and compatibility of Enalaprilat can be influenced by various factors such as the pH of the microenvironment . Studies have found that neutral pH promotes the highest stability, but that acidic conditions at pH 3 also stabilize the formulation

安全和危害

Enalaprilat D5 Sodium Salt may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

sodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t12-,14-,15-;/m0./s1/i2D,3D,4D,6D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLNVUQNQFAHG-GTIWJLBTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661944 | |

| Record name | Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalaprilat-d5 Sodium Salt | |

CAS RN |

1356922-29-6 | |

| Record name | Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)